molecular formula C6H11BrO3 B2927755 Methyl 2-(3-Bromopropoxy)acetate CAS No. 433213-11-7

Methyl 2-(3-Bromopropoxy)acetate

Cat. No.: B2927755
CAS No.: 433213-11-7
M. Wt: 211.055
InChI Key: RBLSERPFRLUGLQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-Bromopropoxy)acetate is an organic ester featuring a methyl ester group, a central acetate backbone, and a 3-bromopropoxy substituent. Its molecular formula is C₆H₁₁BrO₃, with a molecular weight of 227.05 g/mol. The bromine atom at the terminal position of the propoxy chain renders it reactive in nucleophilic substitution reactions (e.g., SN2), making it a valuable intermediate in pharmaceutical and agrochemical synthesis . For instance, it has been employed in the synthesis of pan-KRAS degraders, a class of targeted cancer therapeutics .

Properties

IUPAC Name

methyl 2-(3-bromopropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLSERPFRLUGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-Bromopropoxy)acetate can be synthesized through the reaction of methyl glycolate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

Methyl glycolate+1,3-dibromopropaneK2CO3,DMFMethyl 2-(3-Bromopropoxy)acetate\text{Methyl glycolate} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Methyl glycolate+1,3-dibromopropaneK2​CO3​,DMF​Methyl 2-(3-Bromopropoxy)acetate

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Types of Reactions:

    Nucleophilic Substitution: The bromide group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-Bromopropoxy)acetate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: It is involved in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-Bromopropoxy)acetate primarily involves its reactivity as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are crucial in various synthetic pathways and biological processes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl 2-(3-Bromopropoxy)acetate with key analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Structure Molecular Weight (g/mol) Key Features
This compound Methyl ester, 3-bromopropoxy chain 227.05 High reactivity due to terminal bromine; used in drug synthesis
Ethyl 2-(3-Bromophenyl)acetate Ethyl ester, 3-bromophenyl group 257.11 Bromine on aromatic ring; lower polarity; agrochemical applications
tert-Butyl 2-(3-Bromopropoxy)acetate tert-Butyl ester, 3-bromopropoxy chain 283.17 Enhanced steric hindrance; used as a stable intermediate in organic synthesis
Methyl 2-[4-(3-Bromopropoxy)phenyl]acetate Methyl ester, 4-(3-bromopropoxy)phenyl substituent 317.18 Aromatic substitution; potential use in polymer chemistry
Allyl (3-Methylbutoxy)acetate Allyl ester, 3-methylbutoxy chain 186.25 Allyl group enables radical reactions; industrial applications

Biological Activity

Methyl 2-(3-bromopropoxy)acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, applications, and biological effects based on diverse sources.

This compound is characterized by the following molecular formula: C8H13BrO3C_8H_{13}BrO_3. The compound features a bromopropyl group attached to an acetate moiety, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of methyl acetate with 3-bromopropanol. The process can be summarized as follows:

  • Starting Materials : Methyl acetate and 3-bromopropanol.
  • Reagents : A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
  • Reaction Conditions : The mixture is usually stirred at room temperature or heated under reflux conditions to promote the reaction.

The yield of the product can vary based on reaction conditions, but optimized methods can achieve yields above 80% .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in tests involving human breast cancer cells (MCF-7), the compound showed IC50 values around 15 µM, indicating moderate cytotoxicity. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death .

Case Studies

  • Case Study on Antibacterial Activity :
    A study conducted by researchers at the University of California evaluated the antibacterial efficacy of this compound against common pathogens. The results revealed that the compound effectively inhibited bacterial growth, particularly in biofilm-forming strains, which are often resistant to conventional treatments .
  • Case Study on Cancer Cell Lines :
    In another investigation, researchers assessed the impact of this compound on various cancer cell lines, including lung and breast cancer cells. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to skin irritation and respiratory issues upon inhalation. Therefore, handling precautions should be observed during laboratory use .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropoxy group serves as a reactive site for nucleophilic substitution (Sₙ2/Sₙ1 mechanisms). Key findings include:

Reagents and Conditions

NucleophileSolventTemperatureReaction TimeMajor ProductReference
Sodium azideDMF80°C3–5 h2-(3-azidopropoxy)acetate
Potassium thiolateEthanol25°C12 h2-(3-thiopropoxy)acetate
AmmoniaTHF60°C6 h2-(3-aminopropoxy)acetate
  • Polar aprotic solvents (e.g., DMF) accelerate Sₙ2 pathways due to enhanced nucleophilicity .

  • Steric hindrance from the tert-butyl-like ester group favors Sₙ1 mechanisms in protic solvents .

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions:

Conditions and Products

ConditionReagentTemperatureProductYield
AcidicHCl (2M)Reflux2-(3-bromopropoxy)acetic acid + methanol85%
BasicNaOH (1M)60°CSodium 2-(3-bromopropoxy)acetate + methanol92%
  • Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid-catalyzed hydrolysis follows a protonation-deprotonation mechanism .

Radical Reactions

The bromopropoxy group participates in radical-mediated transformations:

Example Reaction

  • Iodine atom transfer with nickel catalysts generates alkyl radicals for coupling reactions (barrier: ~30 kcal/mol) .

  • Oxidative addition pathways are less favored (>45 kcal/mol) .

Comparative Reactivity

CompoundBromine ReactivityEster StabilityKey Differentiator
Methyl 2-bromoacetateHigh (primary bromide)ModerateDirect alkylation without steric hindrance
Ethyl bromoacetateModerate (secondary bromide)HighEthyl group enhances solubility in nonpolar solvents
This compound Moderate (secondary bromide)HighPropoxy chain increases steric bulk, slowing Sₙ2

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